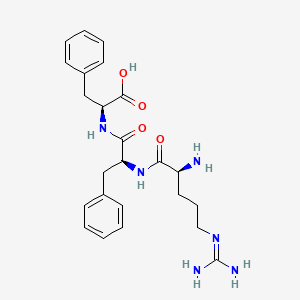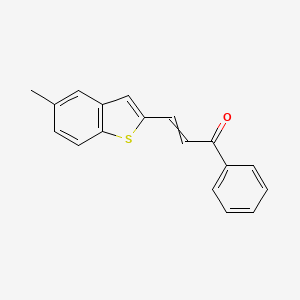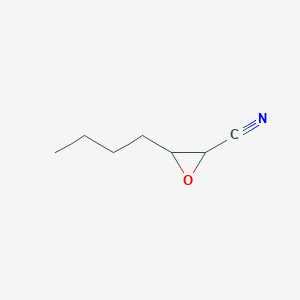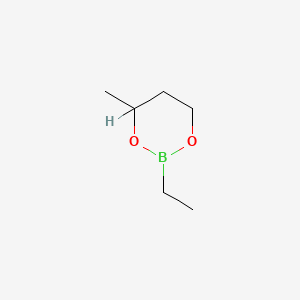
Phosphorocyanidous dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorocyanidous dibromide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, cyanide, and bromine atoms, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorocyanidous dibromide can be synthesized through several methods, often involving the reaction of phosphorus compounds with bromine and cyanide sources. One common synthetic route involves the reaction of phosphorus trichloride with bromine and potassium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorocyanidous dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, chlorine, and various reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions and ensure high selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorus oxybromides, while substitution reactions can produce a variety of halogenated phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorocyanidous dibromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and the development of new pharmaceuticals.
Medicine: this compound is investigated for its potential therapeutic properties and as a tool for drug discovery.
Industry: The compound is used in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which phosphorocyanidous dibromide exerts its effects involves the interaction of its phosphorus, cyanide, and bromine atoms with target molecules. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Phosphorocyanidous dibromide can be compared with other similar compounds, such as:
Phosphorocyanidous dichloride: Similar in structure but contains chlorine atoms instead of bromine.
Phosphorocyanidous difluoride: Contains fluorine atoms, leading to different reactivity and applications.
Phosphorocyanidous diiodide: Contains iodine atoms, which can affect the compound’s stability and reactivity.
This compound is unique due to the presence of bromine atoms, which impart specific reactivity and properties that distinguish it from its analogs. This uniqueness makes it valuable for certain applications where other halogenated compounds may not be suitable.
Eigenschaften
CAS-Nummer |
60212-86-4 |
|---|---|
Molekularformel |
CBr2NP |
Molekulargewicht |
216.80 g/mol |
IUPAC-Name |
dibromophosphanylformonitrile |
InChI |
InChI=1S/CBr2NP/c2-5(3)1-4 |
InChI-Schlüssel |
YXIQXZYEECPQHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)P(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
stannane](/img/structure/B14607483.png)


![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)

![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)



![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)

![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
